Product packaging for Dimethoxy(methyl)octylsilane(Cat. No.:CAS No. 85712-15-8)

Dimethoxy(methyl)octylsilane

Cat. No.: B1587501
CAS No.: 85712-15-8
M. Wt: 218.41 g/mol
InChI Key: GOIPELYWYGMEFQ-UHFFFAOYSA-N
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Description

Overview of Alkoxysilanes in Chemical Research

Alkoxysilanes are fundamental building blocks in a wide range of chemical applications, most notably in the sol-gel process and for surface modification. mdpi.com The hydrolysis and condensation of alkoxysilanes are the cornerstone reactions that enable the formation of everything from simple silicone fluids to complex three-dimensional silica (B1680970) networks. beilstein-journals.org

The rate of these reactions is influenced by several factors, including pH, temperature, solvent, and the nature of the organic substituents on the silicon atom. diva-portal.org For instance, acid or base catalysis can significantly accelerate the hydrolysis of the alkoxy groups. mdpi.com The polymerization of alkoxysilanes is a complex process involving multiple steps: initial hydrolysis to form silanols, followed by condensation reactions that produce water or alcohol as byproducts, ultimately leading to the formation of a siloxane network. beilstein-journals.org This controlled polymerization is crucial for creating materials with desired porosity, density, and mechanical properties.

The versatility of alkoxysilanes is further enhanced by the ability to introduce various organic functional groups (R) to the silicon atom, as seen in the general formula R-[Si-(OR')3]n. diva-portal.org These organic moieties can impart a wide range of functionalities, making organoalkoxysilanes essential for creating smart-responsive materials, coupling agents, and bioactive surfaces. diva-portal.org

The Role of Organosilanes with Long Alkyl Chains in Tailored Material Design

The incorporation of long alkyl chains, such as the octyl group in dimethoxy(methyl)octylsilane, is a key strategy for tailoring the surface properties of materials. These long hydrocarbon chains are inherently nonpolar and thus impart significant hydrophobic (water-repellent) properties to any surface they are attached to. cecri.res.in This is a highly desirable characteristic for a multitude of applications, including the creation of self-cleaning surfaces, water-resistant coatings, and anti-fouling materials. cecri.res.inacs.org

The length of the alkyl chain plays a critical role in the degree of hydrophobicity achieved. Studies have shown that increasing the alkyl chain length up to a certain point generally leads to a higher water contact angle, a measure of hydrophobicity. acs.org For instance, research has indicated that alkyl chains with more than seven carbon atoms are particularly effective in creating a hydrophobic modification on cellulosic substrates. researchgate.net The long chains can physically intertwine, contributing to the formation of a robust network structure and enhancing the bonding strength of coatings.

Beyond hydrophobicity, these long-chain organosilanes are instrumental in improving the compatibility between organic polymers and inorganic substrates. cecri.res.in This "coupling agent" functionality is vital in the production of reinforced composites, adhesives, and sealants with enhanced durability and resistance to environmental degradation. cecri.res.inresearchgate.net

Fundamental Research Questions Pertaining to this compound in Contemporary Chemical Sciences

Despite the widespread use of this compound and similar long-chain alkoxysilanes, several fundamental research questions remain at the forefront of contemporary chemical sciences. These questions drive the innovation of new materials and a deeper understanding of interfacial phenomena.

One of the primary areas of investigation is the precise control over the formation of self-assembled monolayers (SAMs). While it is known that these molecules can spontaneously form ordered, single-molecule-thick layers on substrates, achieving a perfectly ordered and defect-free monolayer remains a significant challenge. Researchers are actively exploring how factors such as solvent choice, temperature, and substrate preparation influence the packing density and orientation of the molecules within the SAM.

Another key research question revolves around the kinetics and mechanisms of the hydrolysis and condensation reactions at the nanoscale. While the general principles are understood, a detailed, molecular-level understanding of how these reactions proceed on a surface is still being developed. Computational modeling, such as Density Functional Theory (DFT), is becoming an increasingly powerful tool to simulate these processes and predict the resulting structures with high accuracy.

Furthermore, the long-term stability and degradation pathways of this compound-modified surfaces under various environmental conditions are of great interest. mdpi.com Understanding how these coatings withstand exposure to UV radiation, moisture, and chemical agents is crucial for developing more durable and reliable materials.

Finally, researchers continue to explore novel applications for this versatile molecule. This includes its potential use in biomedical devices, where its biocompatibility and ability to modify surface properties could be advantageous, and in advanced electronic materials, where it can be used to tune the properties of interfaces. researchgate.net The synthesis of new, more complex organosilanes based on the this compound structure is also an active area of research, with the goal of creating materials with even more highly specialized functionalities.

Chemical Compound Information

Compound NameSynonyms
This compoundMethyl-octyldimethoxysilane, Octylmethyldimethoxysilane
TetraethoxysilaneTEOS, Silicon tetraethoxide
3-aminopropyltriethoxysilaneAPTES
Methyltrimethoxysilane (B3422404)MTMS
HexadecyltrimethoxysilaneHDTMS
n-octyltriethoxy silane (B1218182)OTES
Phenyl trimethoxysilanePHMS
OctadecyltrimethoxysilaneODTMS
3-mercaptopropyltrimethoxysilaneMPTMS

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₂₆O₂Si
Molecular Weight 218.41 g/mol
CAS Number 85712-15-8
Density 0.863 g/mL at 25 °C
Refractive Index n20/D 1.421
Vapor Pressure 1.23 mmHg (54.4 °C)
Form Liquid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26O2Si B1587501 Dimethoxy(methyl)octylsilane CAS No. 85712-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-methyl-octylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIPELYWYGMEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235020
Record name Dimethoxymethyloctylsilane
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Molecular Weight

218.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85712-15-8
Record name Methyl octyl dimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85712-15-8
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Record name Dimethoxymethyloctylsilane
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Record name Dimethoxymethyloctylsilane
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Record name Dimethoxymethyloctylsilane
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Reaction Mechanisms and Chemical Transformations of Dimethoxy Methyl Octylsilane

Hydrolysis and Condensation Mechanisms of Dimethoxy(methyl)octylsilane

The hydrolysis and subsequent condensation of this compound are pivotal reactions that lead to the formation of siloxane polymers. This process is a cornerstone of sol-gel chemistry and is influenced by several factors. researchgate.net

The initial step in the reaction cascade is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH) and methanol (B129727). This reaction is generally catalyzed by either an acid or a base. unm.edu

Under acidic conditions, a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom. nih.gov The general mechanism involves a bimolecular displacement reaction. unm.edu

The rate of hydrolysis is dependent on factors such as pH, water concentration, and the nature of the catalyst. unm.eduresearchgate.net While specific kinetic data for this compound is not extensively detailed in the provided results, general principles for alkoxysilanes apply. For instance, the hydrolysis rate of similar silanes is significantly influenced by the solvent, with rates varying between different alcohols like methanol and ethanol. nih.gov The activation energy for the hydrolysis of related silanes like methyltriethoxysilane (MTES) has been reported to be in the range of 57.61 to 97.84 kJ mol⁻¹, depending on the pH. nih.gov

The hydrolysis reaction can be represented as: CH₃(C₈H₁₇)Si(OCH₃)₂ + 2H₂O ⇌ CH₃(C₈H₁₇)Si(OH)₂ + 2CH₃OH

Following hydrolysis, the resulting methyl-octyl-silanediol, CH₃(C₈H₁₇)Si(OH)₂, is highly reactive and undergoes self-condensation to form siloxane bonds (-Si-O-Si-). researchgate.net This process can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (R)(R')Si(OH)₂ + (R)(R')Si(OH)₂ → (HO)(R)(R')Si-O-Si(R)(R')(OH) + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol. (R)(R')Si(OH)₂ + (R)(R')Si(OCH₃)₂ → (HO)(R)(R')Si-O-Si(R)(R')(OCH₃) + CH₃OH

These condensation reactions continue, leading to the formation of linear or cyclic oligomers and eventually high molecular weight polymers (polysiloxanes). researchgate.net The structure of the resulting polymer is influenced by the reaction conditions. researchgate.net Because this compound has two hydrolyzable groups, it primarily forms linear oligomers and polymers. researchgate.net

Catalysts and environmental conditions play a crucial role in directing the rates and outcomes of hydrolysis and condensation. researchgate.netunm.edu

pH: The rates of both hydrolysis and condensation are significantly affected by pH. researchgate.netunm.edu Generally, these reactions are slowest near neutral pH (around 7). unm.edu Acidic catalysis (pH < 7) promotes hydrolysis, leading to the rapid formation of silanols. unm.edu Base catalysis (pH > 7) tends to accelerate the condensation reaction. unm.edu This differential effect on the relative rates of hydrolysis and condensation influences the final structure of the polysiloxane network. researchgate.net

Catalysts: Both mineral acids (like HCl) and bases (like ammonia) are effective catalysts. unm.edunih.gov The choice of catalyst can influence the morphology of the final product, with acid catalysis often leading to more weakly branched polymers and base catalysis producing more highly branched or particulate structures. unm.edu

Water/Silane (B1218182) Ratio: The concentration of water affects the extent of hydrolysis. researchgate.net A higher water-to-silane ratio generally favors more complete hydrolysis before significant condensation occurs.

Temperature: Temperature influences the reaction rates, with higher temperatures generally increasing the speed of both hydrolysis and condensation. researchgate.net

Solvent: The choice of solvent can impact the hydrolysis rate. nih.gov For example, the hydrolysis of methyltrimethoxysilane (B3422404) is significantly different in methanol versus ethanol. nih.gov

FactorEffect on HydrolysisEffect on CondensationStructural Outcome
Acidic pH (<7) Rate increases unm.eduSlower than hydrolysis researchgate.netWeakly branched polymers unm.edu
Basic pH (>7) Rate increases unm.eduRate is high researchgate.netHighly branched, colloidal particles unm.edu
Neutral pH (~7) Minimum rate unm.eduMinimum rateVery slow reaction
High Water Ratio Favors complete hydrolysis researchgate.netCan be delayed relative to hydrolysisMore uniform network
Increased Temperature Rate increases researchgate.netRate increases researchgate.netFaster gelation/curing

Polycondensation Reactions Involving this compound in Polymer Systems

Polycondensation is a process where monomers with two or more reactive functional groups react to form a polymer, typically with the elimination of a small molecule like water or alcohol. gdckulgam.edu.in this compound, with its two methoxy groups, can act as a difunctional monomer in polycondensation reactions.

When incorporated into polymer systems, this compound can serve several roles. For instance, it can be used as a coupling agent to improve the interaction between inorganic fillers (like silica) and organic polymer matrices. The silane hydrolyzes and condenses to form a polysiloxane network that can covalently bond with the filler surface, while the octyl and methyl groups provide compatibility with the polymer matrix.

In the context of forming polysiloxanes, this compound undergoes polycondensation with itself or with other silanes after hydrolysis. Because it is a difunctional silane, it tends to form linear polymer chains. researchgate.net This is in contrast to trifunctional silanes which can form cross-linked, three-dimensional networks. researchgate.net The polycondensation can be carried out in bulk, solution, or via interfacial polymerization. gdckulgam.edu.in

Transesterification Reactions of this compound with Glycol Ethers

Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. For an alkoxysilane like this compound, this involves the reaction of its methoxy groups with another alcohol, such as a glycol ether, in the presence of a catalyst. google.com

A patent describes a process where an alkoxysilane is reacted with a glycol ether. google.com The purpose of this transesterification is often to modify the properties of the silane, for example, to enhance the stability of its aqueous solutions. google.com The reaction involves substituting the methoxy groups with the glycol ether, releasing methanol as a byproduct. google.com This can be represented by the following general reaction:

CH₃(C₈H₁₇)Si(OCH₃)₂ + 2 R-OH → CH₃(C₈H₁₇)Si(OR)₂ + 2 CH₃OH (where R-OH is a glycol ether)

This type of reaction is catalyzed and is a key step in creating functionalized organosilicon compounds for specific applications. google.com For example, the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol is a well-known industrial process. nih.govuwindsor.caresearchgate.net

Advanced Characterization Methodologies for Dimethoxy Methyl Octylsilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of Dimethoxy(methyl)octylsilane. researchgate.netslideshare.net Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound. researchgate.netslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing precise information about the arrangement of atoms within the molecule. jchps.comeurl-pesticides.eu Both ¹H and ¹³C NMR spectra offer unique insights into the different chemical environments of the hydrogen and carbon atoms, respectively. jchps.comnih.gov

In ¹H NMR spectroscopy, the various protons in the this compound molecule exhibit characteristic chemical shifts. The protons of the methoxy (B1213986) groups (–OCH₃) attached to the silicon atom typically appear as a singlet, while the methyl group directly bonded to the silicon (Si–CH₃) also produces a distinct singlet. The long octyl chain (–(CH₂)₇CH₃) gives rise to a series of multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR spectroscopy complements the proton NMR data by providing the chemical shifts for each unique carbon atom in the molecule. nih.gov This allows for the unambiguous identification of the carbons in the methoxy, methyl, and octyl groups.

Quantitative NMR (qNMR) can also be employed to assess the purity of this compound standards and to study their degradation over time. eurl-pesticides.eu This technique offers high precision and accuracy in determining the concentration of the compound. eurl-pesticides.eu

Table 1: Representative NMR Data for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HSi-CH₃~0.1Singlet
¹HSi-(OCH₃)₂~3.5Singlet
¹H-CH₂- (octyl chain)0.8 - 1.5Multiplet
¹H-CH₃ (terminal)~0.9Triplet
¹³CSi-CH₃Varies-
¹³CSi-(OCH₃)₂Varies-
¹³COctyl Chain CarbonsVaries-

Note: Actual chemical shifts can vary depending on the solvent and instrument used. jchps.com

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. nih.gov The resulting spectrum displays characteristic peaks corresponding to specific vibrational modes.

Key vibrational bands for this compound include:

Si-O-C stretching: This bond typically shows a strong absorption band in the region of 1080-1100 cm⁻¹.

C-H stretching: The aliphatic C-H bonds of the octyl and methyl groups exhibit strong absorptions in the 2850-2960 cm⁻¹ range.

Si-C stretching: The vibration of the bond between silicon and the methyl group can be observed around 800-850 cm⁻¹.

CH₃ deformation: The deformation vibrations of the methyl groups attached to silicon appear around 1250-1260 cm⁻¹.

FTIR analysis is valuable for confirming the presence of the expected functional groups and can also be used to monitor the hydrolysis and condensation reactions of the silane (B1218182) during surface modification processes. nih.gov

Chromatographic and Mass Spectrometric Analyses

Chromatographic and mass spectrometric techniques are indispensable for assessing the purity of this compound and for analyzing its polymeric derivatives. These methods separate components of a mixture and provide information about their molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. omicsonline.org It is widely used to determine the purity of this compound and to identify any impurities or byproducts. avantorsciences.comsigmaaldrich.com Commercial suppliers often specify a purity of ≥95.0% or ≥98.0% as determined by GC. avantorsciences.comsigmaaldrich.com

In a typical GC-MS analysis, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. gcms.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of this compound and any other compounds present. omicsonline.org This technique is also crucial in monitoring chemical reactions, such as the hydrosilylation of 1-octene (B94956) with dimethoxymethylsilane (B7823244) to produce this compound. osti.gov

Table 2: GC-MS Parameters for Analysis of Volatile Compounds

ParameterTypical Value/Condition
Gas Chromatograph
Column30m x 0.25mm, 0.5µm film thickness (e.g., Restek XTI-5) gcms.cz
Carrier GasHelium
Temperature Programe.g., 135-320 °C @ 10 °C/min gcms.cz
Mass Spectrometer
Ionization ModeElectron Impact (EI)
DetectorMass Analyzer (e.g., Quadrupole)

Gel Permeation Chromatography (GPC) for Polymeric Derivatives of this compound

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight distribution of polymers. lcms.czukaazpublications.comresearchgate.net When this compound is used to create polymeric materials or to modify existing polymers, GPC is essential for analyzing the resulting products. kyoto-u.ac.jp

GPC separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz This allows for the determination of important molecular weight averages such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), as well as the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net This information is critical as the molecular weight distribution significantly influences the physical and mechanical properties of the polymer. lcms.czchromatographyonline.com

Microscopic and Morphological Characterization of this compound-Modified Materials

When this compound is applied to a surface, it alters the substrate's morphology and surface properties. Various microscopic techniques are employed to visualize and quantify these changes. The modification of surfaces, such as silica (B1680970) or cellulose, with octylsilane (B1236092) aims to increase hydrophobicity. grafiati.comgoogleapis.com

Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to examine the topography of the modified surfaces. For instance, studies on surfaces modified with similar silanes have used these methods to observe changes in surface roughness and the formation of silane layers. umd.edu The characterization of these modified materials is crucial for understanding their performance in various applications, such as in composites or as repellent surfaces. grafiati.comgoogleapis.comresearchgate.netgoogle.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the micro- and nanoscale morphology of surfaces and particles functionalized with this compound and its analogs. nottingham.ac.ukltschem.cominfinitiaresearch.comuq.edu.au SEM provides detailed information about the surface topography, while TEM offers insights into the internal structure, size, and dispersion of nanoparticles. nottingham.ac.ukuq.edu.au

In the analysis of materials modified with octylsilanes, these microscopy techniques are indispensable. For instance, when silica nanoparticles are functionalized with silanes like trimethoxy(octyl)silane (B1346610), a compound closely related to this compound, SEM and TEM are used to confirm the morphology of the resulting particles. researchgate.net TEM analysis has been used to confirm the successful functionalization of magnetic nanoparticles with chloro(dimethyl)octylsilane (B101613) by observing the particle size, which was approximately 10 nm. SEM analysis of functionalized Stöber nanoparticles typically involves sputter-coating the sample with a conductive material, such as chromium or gold, and analyzing it under an accelerating voltage, for example, 5 kV, to obtain high-resolution images of the surface texture. researchgate.netrsc.org These images can reveal how the silane treatment affects the aggregation and surface properties of the nanoparticles. researchgate.net Similarly, TEM has been employed to visualize the distribution of fullerene (C60) clusters within a hybrid membrane, providing crucial information on the material's internal structure after modification. researchgate.net

Dynamic Light Scattering (DLS) for Colloidal Systems with this compound

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used extensively to determine the size distribution of small particles and molecules in suspension, making it ideal for characterizing colloidal systems containing this compound. researchgate.netmdpi.com The method works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. researchgate.netmdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. mdpi.com By analyzing these fluctuations, DLS calculates the hydrodynamic diameter of the particles, which includes the particle core and any solvated layers on the surface. researchgate.net

DLS is a powerful tool for assessing the stability and hydrodynamic size distribution of colloidal particles. researchgate.net In the context of silane-functionalized nanoparticles, DLS can quickly identify the presence of aggregates or out-of-specification particles that might be missed by other techniques. drug-dev.com For example, a DLS analysis might reveal a bimodal distribution, indicating the presence of both primary nanoparticles and larger aggregates within the same sample. drug-dev.com While DLS provides quantitative data on particle size distribution, the results are often intensity-weighted, meaning they can be disproportionately influenced by the presence of a small number of large particles or aggregates. researchgate.net Therefore, it is often used in conjunction with microscopy techniques like TEM to gain a more complete understanding of particle size and morphology. researchgate.net

Surface Analytical Probes for this compound Functionalization

The functionalization of surfaces with this compound profoundly alters their surface properties, particularly their charge and hydrophobicity. Specialized analytical probes are used to quantify these changes.

Zeta Potential and Surface Charge Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. mdpi.com It measures the electrical potential at the slipping plane of a particle in suspension. mdpi.com The surface charge of materials like silica can be characterized through zeta potential measurements. core.ac.ukchalmers.se

When a substrate such as silica is functionalized with organosilanes, including octyl silanes, the surface charge density is typically reduced. core.ac.ukchalmers.se This modification is due to the reaction of the silane with surface silanol (B1196071) groups, which are responsible for the inherent negative charge of silica in aqueous environments. core.ac.uk Studies on unmodified silica show a negative zeta potential due to the deprotonation of these surface hydroxyl groups. researchgate.net Upon modification with a silane, the zeta potential changes, reflecting the new surface chemistry. This change is crucial for controlling the flocculation behavior and stability of the colloidal system. core.ac.ukchalmers.se

The table below presents research findings on how surface modification affects the zeta potential of nanoparticles. Although not all examples use this compound specifically, they demonstrate the principle of how surface functionalization alters surface charge.

Particle TypeSurface ModifierResulting Zeta Potential (mV)Reference
Silica Nanoparticles (600 nm)Unmodified-7.1 ± 2 researchgate.net
Silica Nanoparticles (600 nm)3-Mercaptopropyltrimethoxysilane (MPTMS)-11.1 to -17.4 researchgate.net
PHBHHx NanoparticlesSodium Deoxycholate / F68-21.2 nih.gov
PHBHHx NanoparticlesOctadecylamine / F68+44.9 nih.gov

Contact Angle Measurements for Hydrophobicity Assessment in this compound Systems

Contact angle measurement is the primary method for quantifying the hydrophobicity of a surface. It measures the angle where a liquid droplet meets a solid surface. A high contact angle (>90°) indicates a hydrophobic surface, while a low angle (<90°) signifies a hydrophilic surface.

The functionalization of surfaces with this compound or its analogs imparts significant hydrophobicity due to the presence of the C8 alkyl chain. Formulations containing this compound have been shown to produce surfaces with water contact angles greater than 100°. googleapis.com More detailed studies on the closely related trimethoxy(octyl)silane have demonstrated that functionalizing silica nanoparticles can result in highly hydrophobic surfaces with water contact angles reaching between 144.1° and 158.1°. researchgate.net The degree of hydrophobicity is dependent on the concentration and homogeneity of the silane network on the surface. researchgate.net For instance, mixing an octyl-silane (B7823203) with a shorter-chain methyl-silane can significantly reduce the contact angle, demonstrating that the integrity of the octyl-chain network is crucial for achieving maximum hydrophobicity. researchgate.net

The following table summarizes research findings on the water contact angles of surfaces treated with octylsilanes.

Substrate/MaterialSilane TreatmentWater Contact Angle (°)Reference
General SurfaceThis compound>100 googleapis.com
Silica NanoparticlesPristine (unmodified)0 researchgate.net
Silica NanoparticlesTrimethoxy(octyl)silane (5 µL/g)144.1 ± 0.4 researchgate.net
Silica NanoparticlesTrimethoxy(octyl)silane (high concentration)158.1 ± 0.2 researchgate.net
Silica NanoparticlesMethyl-/Octyl-silane Mixture30.5 ± 1.0 researchgate.net

Thermal Analysis Approaches for this compound-Derived Materials

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and decomposition behavior of materials derived from this compound. rsc.orghu-berlin.de TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of grafted material. tainstruments.com DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions like melting and glass transitions. hu-berlin.deresearchgate.net

Thermogravimetric analysis of γ-alumina impregnated with methoxy dimethyl octyl silane shows that the combustion of the grafted alkyl groups occurs in the temperature range of 450-500 °C, indicating that the hydrophobic modification is stable at lower temperatures. ntnu.no However, free or weakly bound silane may combust at a significantly lower temperature, with a peak around 300 °C. ntnu.no TGA studies confirm that after calcination, silyl (B83357) groups can be retained on the surface, ensuring the material maintains its modified properties even after heat treatment. ntnu.no The thermal degradation of polymers containing siloxane units, such as polysilalkylenesiloxanes, is often complex, involving random chain scission and the evolution of various volatile products including hydrocarbons and siloxanes. strath.ac.uk

The table below outlines TGA findings for materials modified with octylsilanes, highlighting their thermal behavior.

MaterialKey Thermal EventTemperature (°C)ObservationReference
γ-Alumina + Methoxy dimethyloctyl silaneCombustion of free/weakly bound silane~300Weight loss indicates combustion. ntnu.no
γ-Alumina + Methoxy dimethyloctyl silaneCombustion of grafted alkyl groups450-500Indicates thermal stability of the covalent graft. ntnu.no
Poly-3-hydroxybutyrate (PHB) CompositeOnset of Decomposition270.8Start of significant mass loss. tainstruments.com
Poly-3-hydroxybutyrate (PHB) CompositeMaximum Rate of Mass Loss (Event 1)289First major decomposition step. tainstruments.com

Theoretical and Computational Investigations of Dimethoxy Methyl Octylsilane

Molecular Modeling and Simulation of Dimethoxy(methyl)octylsilane Interactions with Substrates

Molecular modeling and simulations are powerful tools for understanding the interactions between this compound and various surfaces at an atomic level. These computational techniques can elucidate the dynamics of adsorption, the conformation of the molecule on the substrate, and the resulting surface properties.

Reactive molecular dynamics (MD) simulations have been employed to study the formation of self-assembled monolayers (SAMs) by alkylsilanes on hydroxylated silica (B1680970) substrates. nih.gov In such simulations, a force field that allows for chemical reactions (like ReaxFF) is used to model the condensation of silanes with surface silanol (B1196071) groups. Studies on alkyltrimethoxysilanes with varying chain lengths (butyl, octyl, and dodecyl) reveal that the grafting density and the resulting contact angle of the alkyl tails are key parameters. nih.gov For an octyl-containing silane (B1218182) like this compound, these simulations show a preference for condensation with silanols that are further from the substrate surface and near other surface-bound silanols. nih.gov

The length of the alkyl chain plays a crucial role in determining the final properties of the functionalized surface. MD simulations have shown that longer alkyl chains on silane molecules can lead to different adsorption energies and mobility of the protein residues when proteins like streptavidin are immobilized on the silane-modified surface. researchgate.net Specifically, silanes with shorter alkyl chains can allow for high adsorption energy while better preserving the bio-activity of the immobilized molecule. researchgate.net The octyl chain of this compound provides a significant hydrophobic character, which influences its interaction with both the substrate and the surrounding medium. Studies on surfaces modified with octyltrimethoxysilane have been used to investigate the adsorption of other molecules, such as lipopeptide surfactants, demonstrating the impact of the hydrophobic C8 layer on interfacial structures. rsc.org

Table 1: Parameters in Molecular Dynamics Simulations of Alkylsilane Monolayers

Parameter Description Relevance to this compound
Force Field A set of equations and parameters to calculate the potential energy of a system of atoms. Reactive force fields (e.g., ReaxFF) are used to model the chemical bond formation between the silane and the substrate. nih.gov
Substrate Model Typically an amorphous or crystalline silica surface with a defined density of hydroxyl (-OH) groups. The nature and density of surface silanols on substrates like silica or glass are critical for the covalent attachment of this compound. nih.govresearchgate.net
Solvent Explicit or implicit representation of the solvent in which the silanization is carried out. The solvent affects the hydrolysis of the methoxy (B1213986) groups and the transport of the silane to the surface.
Interaction Energy The calculated energy of binding between the silane molecule and the substrate surface. This value indicates the strength of adsorption and the stability of the resulting monolayer. researchgate.net
Grafting Density The number of silane molecules attached per unit area of the substrate surface. This is a key outcome of simulations and is influenced by the alkyl chain length and reaction conditions. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms and energetics. For this compound, DFT calculations can provide valuable data on its geometry, bond energies, and the pathways for its hydrolysis and condensation reactions.

Although specific DFT studies focusing exclusively on this compound are not prevalent in the literature, extensive research on similar alkoxysilanes provides a strong basis for understanding its behavior. DFT calculations have been instrumental in studying the hydrolysis of the Si-O-C bond, which is the initial step in the reaction of this compound with a surface or with water. These calculations help in determining the activation energies for the reaction, which can be influenced by catalysts and the pH of the environment. researchgate.net For instance, theoretical studies on the hydrolysis of chlorosilanes, a related class of compounds, have shown that the reaction mechanism and energy barriers are dependent on the number of water molecules involved in the process. nih.gov

DFT can also be used to determine the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the partial charges on each atom and the energies of the molecular orbitals (HOMO and LUMO). These electronic parameters are crucial for understanding the reactivity of the molecule. The electron-donating nature of the methyl and octyl groups influences the electron density at the silicon center, which in turn affects its susceptibility to nucleophilic attack during hydrolysis.

Table 2: Representative Theoretical Data for Silane Molecules from Computational Studies

Property Description Typical Values/Findings for Related Silanes
Si-O Bond Length The distance between the silicon atom and the oxygen atom of the methoxy group. DFT calculations provide precise predictions for this bond length, which elongates in the transition state of hydrolysis.
Si-C Bond Length The distance between the silicon atom and the carbon atoms of the methyl and octyl groups. These lengths are typically in the range of 1.86-1.89 Å for similar organosilanes.
Hydrolysis Activation Energy The energy barrier that must be overcome for the hydrolysis of the methoxy group to occur. This is highly dependent on the reaction conditions (e.g., pH, catalyst) and the specific structure of the silane. researchgate.net
Reaction Enthalpy The net change in heat for the hydrolysis and condensation reactions. DFT calculations have shown that the overall hydrolysis process for many alkoxysilanes is exothermic. researchgate.net

Computational Studies of Polymerization and Network Formation from this compound Precursors

Following hydrolysis, this compound molecules can undergo condensation reactions with each other and with hydroxyl groups on a substrate to form a cross-linked polysiloxane network. Computational studies are vital for understanding the kinetics and mechanisms of this polymerization process.

The polymerization of alkoxysilanes is a complex process involving multiple steps. mdpi.com Computational chemistry has been used to investigate whether the condensation reaction proceeds via an SN1-Si or SN2-Si mechanism, with some studies suggesting the former is more favorable. mdpi.com Reactive molecular dynamics simulations can model the curing process of silane precursors, showing the formation of siloxane (Si-O-Si) bonds and the evolution of the polymer network over time. mdpi.com These simulations can track the increase in density and the formation of larger oligomeric and polymeric chains from monomeric precursors. mdpi.com

The structure of the silane precursor significantly influences the polymerization kinetics and the final network structure. The presence of two methoxy groups in this compound means it can form linear polymer chains or act as a chain terminator if it reacts with a trifunctional silane. The methyl and octyl groups are non-reactive and will be pendant groups on the final polysiloxane chain, influencing the properties of the resulting film, such as its hydrophobicity and flexibility. Studies on similar compounds have concluded that lower alkyl groups tend to favor polymerization, while larger alkyl groups may reduce the extent of polymerization.

Quantitative Structure-Activity Relationships (QSAR) in Organosilane Design Relevant to this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with a specific activity or property. In the context of organosilanes like this compound, QSAR can be a valuable tool for designing molecules with desired performance characteristics, such as adhesion promotion or surface energy modification.

While formal QSAR models for the performance of this compound are not widely published, the principles of QSAR are applied in computational studies of silane coupling agents. For example, computational analysis has been used to correlate the steric energy difference between a silane coupling agent and its hydrolyzed trisilanol form with the resulting shear bond strength on a substrate. nih.gov This type of analysis provides a quantitative link between a calculated molecular property (steric energy) and an experimentally measured performance metric (bond strength). nih.gov

The key molecular descriptors for a QSAR model of an organosilane would likely include:

Steric parameters: Related to the size and shape of the alkyl groups (e.g., the octyl and methyl groups).

Electronic parameters: Such as partial atomic charges and dipole moments, which influence interactions with polar substrates.

Hydrophobicity parameters: Like the logarithm of the partition coefficient (logP), which is strongly influenced by the long octyl chain.

Reactivity descriptors: Related to the ease of hydrolysis of the methoxy groups.

By developing such models, it is possible to predict the performance of new, unsynthesized silane molecules, thereby accelerating the design and discovery of improved materials for various applications.

Research on Material Science Applications of Dimethoxy Methyl Octylsilane

Investigation of Dimethoxy(methyl)octylsilane as a Silane (B1218182) Coupling Agent

This compound's molecular structure, featuring both a reactive silane group and a stable organic group, allows it to function as a molecular bridge between different materials. dakenchem.com This property is particularly valuable in the creation of composite materials.

Interfacial Adhesion Enhancement in Organic-Inorganic Composites via this compound

This compound is utilized as a silane coupling agent to improve the bond between organic polymers and inorganic materials. tcichemicals.comdow.com It can act as an interface between an inorganic substrate, such as glass or metal, and an organic polymer to bond the two dissimilar materials. dow.com This enhanced adhesion is critical in the manufacturing of high-performance composites.

The effectiveness of silane coupling agents like this compound is due to their ability to form durable connections at the interface of organic and inorganic substrates. chemsilicone.com This improved interfacial bonding allows for the desirable properties of each component to be integrated throughout the composite material. chemsilicone.com Research has shown that modifying the interface between carbon fibers and a polymer matrix is crucial for the mechanical properties of the resulting composites. mdpi.com The introduction of functional groups on the fiber surface can create reactive sites that enhance interfacial adhesion. mdpi.com

In nanocomposites, this compound can act as a coupling agent that interacts with both the polymer matrix and inorganic fillers, such as silica (B1680970) nanoparticles. This facilitates the formation of covalent bonds, leading to better dispersion and improved mechanical properties. The octyl chain of the molecule contributes to a balance of hydrophobicity and steric hindrance, which can optimize the performance of the composite.

Role of this compound in Enhancing Strength and Performance of Reinforced Plastics

The interface between the polymer and the inorganic reinforcement is a complex region where physical and chemical factors such as adhesion, physical strength, and coefficient of expansion come into play. dow.com Silane coupling agents not only enhance the bond strength but also help prevent de-bonding at the interface that can occur due to use, aging, and exposure to environmental conditions like humidity. dow.com The improved interfacial adhesion facilitated by silanes is critical for the strength and durability of composites. chemsilicone.com Studies on nanofiller-infused epoxy resins have shown that enhancing fiber-matrix adhesion leads to significant improvements in mechanical properties like tensile strength, flexural strength, and hardness. mdpi.com

Mechanisms of Adhesion Promotion by this compound at Interfaces

The adhesion promotion mechanism of this compound involves its unique molecular structure, which allows it to form a durable bridge between different material surfaces. dakenchem.com One side of the molecule reacts with the substrate, while the other is compatible with the resin, creating a strong bond. dakenchem.com

The process begins with the hydrolysis of the methoxy (B1213986) groups on the silicon atom, either through the addition of water or from residual moisture on the inorganic surface. dow.com This reaction forms reactive silanol (B1196071) groups (Si-OH). dow.comscbt.com These silanols then coordinate with hydroxyl groups on the inorganic substrate to form stable oxane bonds (Si-O-Substrate), releasing water in the process. dow.com

Advanced Surface Modification Studies using this compound

The properties of this compound make it a candidate for advanced surface modification applications, including the creation of hydrophobic and antimicrobial surfaces.

Development of Hydrophobic and Superhydrophobic Surfaces via this compound Functionalization

This compound is used to modify surfaces to enhance their hydrophobicity. cymitquimica.com The long octyl chain of the molecule contributes to its water-repellent properties. cymitquimica.com When applied to a surface, the silane can create a low-energy surface that repels water.

The development of hydrophobic surfaces is beneficial for improving the liquid repellence and stain resistance of various products. google.com Alkoxysilanes with hydrophobic organic groups can impart a durable hydrophobic character to a hydrophilic inorganic surface. dow.com For instance, in the context of abrasive grains, a combination of hydrophobic and hydrophilic silanes can be used to create a film over the grain for specific applications. google.com In the creation of organic-inorganic aerogel composites, a silane coupling agent can be used to coat the material, reacting with hydrophilic functional groups and rendering the aerogel hydrophobic. google.com

Research into hydrophobic coatings has shown that silanes with longer alkyl chains can effectively increase water repellency. The process often involves the hydrolysis and condensation of the silane on the substrate, forming a stable, water-repellent siloxane network.

Table 1: Effect of Silane Treatment on Surface Hydrophobicity
Silane CompoundSubstrateResulting PropertyApplication
This compoundAlumina (B75360)Enhanced hydrophobic propertiesSurface Modification
Trimethoxy(octyl)silane (B1346610)VariousWater contact angle of 144.1°Hydrophobic Coatings
OctyltriethoxysilaneCotton FabricDurable water-repellent finishTextile Finishing mdpi.com

This compound in the Creation of Antimicrobial Surfaces

This compound is being investigated for its potential role in creating antimicrobial surfaces. google.com The development of antimicrobial surfaces is a significant area of research aimed at preventing the growth and transmission of microorganisms in various environments. mdpi.com

One approach involves combining silanes with antimicrobial agents. For example, a patent describes a surface protection material that provides hydrophobicity and antimicrobial properties. google.com This material can prevent the formation of mold and fungus on inorganic surfaces to which it is applied. google.com Another study focused on treating fabric with a silane and N-halamine complex to impart antimicrobial properties. emich.edu The treated fabric showed good antimicrobial activity against both gram-positive and gram-negative bacteria, even after multiple washes. emich.edu

The general principle involves attaching a molecule with antimicrobial properties to a surface using a silane as a linker. The silane bonds to the surface, presenting the antimicrobial component to the environment. While direct research on the inherent antimicrobial properties of this compound is limited, its function as a coupling agent makes it a viable candidate for tethering known antimicrobial agents to various substrates.

Surface Energy Engineering of Substrates with this compound

This compound is a key compound used in the field of surface energy engineering. Its primary function is to modify the surface properties of various materials, transforming them from hydrophilic (water-attracting) to hydrophobic (water-repelling). This process, known as silanization, involves the creation of a low-energy surface that reduces the adhesion of liquids and other substances. wikipedia.org The mechanism relies on the reaction of the silane's methoxy groups with hydroxyl groups present on the substrate's surface, while the octyl group, a long hydrocarbon chain, orients away from the surface. wikipedia.org This orientation of the nonpolar octyl chains is responsible for conferring the desired hydrophobicity.

Research has demonstrated the use of formulations containing this compound to create repellent coatings that are slippery and can repel a wide range of materials, including liquids, bacteria, and mineral deposits. epo.org Such surface modification is critical in applications where controlling wettability and adhesion is paramount. For instance, in the context of abrasive grains, surface modification with silanes like this compound can be tailored to create either hydrophobic or hydrophilic properties, depending on the desired interaction with surrounding materials in a composite. google.com The ability to precisely control surface energy allows for the fabrication of advanced materials with tailored surface characteristics for specific industrial applications.

Modification of Glass, Metal, and Ceramic Surfaces with this compound

This compound is effectively used for the surface modification of a wide variety of inorganic substrates, including glass, metals, and ceramics, which typically possess an abundance of surface hydroxyl (-OH) groups. wikipedia.orgepo.org The modification process involves the hydrolysis of the dimethoxy groups in the silane molecule, which then react and form stable, covalent siloxane bonds (Si-O-Si) with the substrate surface. wikipedia.orggoogle.com This creates a durable, chemically bonded layer. epo.org

The result of this surface treatment is a robust coating that alters the substrate's inherent properties. For example, formulations containing this compound can be applied to glass, ceramic, or metal fixtures in a single-step process, which upon drying, forms a bonded layer that significantly enhances repellency. epo.org This method is advantageous for creating durable, water-repellent surfaces on items such as glass windows, mirrors, and ceramic plumbing fixtures. epo.org The modification provides moisture resistance, a crucial property in the electronics industry for enhancing the longevity of components. chemimpex.com Furthermore, surface-modified ceramic particles, treated with silanes, are utilized in creating advanced ceramic coating materials. google.com

SubstrateModifying AgentOutcome of ModificationIndustrial Relevance
Glass This compoundCreation of a hydrophobic, repellent surface. epo.orgAutomotive windshields, windows, mirrors. epo.org
Metal This compoundFormation of a covalently bonded, slippery coating. epo.orggoogle.comPlumbing fixtures, reduction of bacterial adhesion. epo.org
Ceramics This compoundEnhanced repellency and moisture resistance. epo.orggoogle.comPlumbing fixtures, advanced coating materials. epo.orggoogle.com

Organic-Inorganic Hybrid Materials Incorporating this compound

Synthesis and Properties of Hybrid Polymers from this compound Precursors

This compound serves as a valuable precursor in the synthesis of organic-inorganic hybrid materials, particularly through sol-gel processes. cuny.edusigmaaldrich.com These hybrid polymers combine the properties of both organic components (like processability and flexibility from the octyl group) and inorganic components (like thermal stability from the siloxane network). The synthesis typically involves a multi-step hydrolysis and condensation polymerization. cuny.edu In the first step, an acid catalyst promotes the hydrolysis of alkoxysilane precursors to form linear polymer chains. cuny.edu A subsequent step, often involving a base, promotes cross-linking between these chains, leading to gelation and the formation of a three-dimensional network. cuny.edu

The properties of the resulting hybrid material can be precisely tailored by controlling the types and ratios of the silane precursors. cuny.edu this compound is a di-substituted alkoxysilane, meaning it can act as a chain extender. When co-polymerized with tetra- or tri-substituted silanes, it helps to control the degree of cross-linking, influencing the mechanical properties of the final gel. cuny.edu The incorporation of the organic octyl group via the stable Si-C bond reduces the density of hydrophilic hydroxyl groups on the final material's surface, thereby increasing its hydrophobicity. cuny.edu

Precursor TypeExample CompoundRole in Hybrid Polymer Synthesis
Network Former Tetraethylorthosilicate (TEOS)Forms a 3D cross-linked network. cuny.edusigmaaldrich.com
Modified Network Former Methyltriethoxysilane (MTES)Introduces organic groups while still allowing 3D network formation. cuny.edu
Chain Extender This compoundControls cross-linking density and introduces specific organic functionality (octyl group). cuny.edu

Role of this compound in Nanocomposite Systems

In nanocomposite systems, this compound can function as a crucial coupling agent or surface modifier for inorganic fillers. Its bifunctional nature, with hydrolyzable methoxy groups and a non-reactive organic octyl group, allows it to bridge the interface between an inorganic filler (like silica nanoparticles) and an organic polymer matrix. This function is vital for overcoming the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer matrices.

The silane bonds covalently to the surface of the nanoparticles, while its long octyl chain improves wetting and dispersion within the polymer matrix. This surface modification prevents the aggregation of nanoparticles, leading to a more uniform dispersion and significantly enhancing the mechanical and thermal properties of the resulting nanocomposite material. Research on similar organosilanes shows that the length of the alkyl chain, such as the octyl group in this compound, can be optimized to balance hydrophobicity and steric hindrance, leading to improved performance in the final composite. The use of this compound is noted in applications that may involve nanoparticles. americanelements.com

Applications of this compound-Derived Hybrid Materials in Optoelectronics

Hybrid materials derived from silane precursors are gaining attention for their potential in optoelectronic applications. rsc.org While direct applications of this compound in this field are an emerging area of research, its properties make it a candidate for inclusion in such advanced materials. Organo-metallic compounds like this compound are explored for uses that include solar energy applications. americanelements.com

Research on High-Performance Adhesives and Sealants Containing this compound

This compound is utilized in the formulation of high-performance adhesives and sealants, where it primarily functions as a coupling agent and an adhesion promoter. alibaba.comavantorsciences.com Its role is to create durable bonds between organic sealant or adhesive polymers and inorganic substrates such as glass, metals, and ceramics. chemimpex.comalibaba.com The dimethoxy groups react with the inorganic surface to form strong covalent bonds, while the methyl and octyl groups provide compatibility and entanglement with the polymer base of the sealant. chemimpex.com

This dual functionality leads to a significant improvement in the structural strength and durability of the adhesive or sealant. alibaba.com By enhancing the interfacial adhesion, it improves resistance to moisture and environmental degradation, which is critical for long-term performance in construction and automotive applications. chemimpex.comalibaba.com The incorporation of silanes like this compound into sealant formulations can also improve their thermal stability and flexibility. chemimpex.comalibaba.com

Integration of this compound in Advanced Functional Materials

This compound is a versatile organosilane compound that serves as a critical building block and additive in the development of advanced functional materials. dakenam.comamericanelements.com Its unique molecular structure, featuring two hydrolyzable methoxy groups and a non-hydrolyzable, hydrophobic octyl chain attached to a silicon atom, allows for the precise modification of material properties. scbt.com The primary mechanism of action involves the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions, either with hydroxyl groups on the surface of inorganic substrates or with other silanol groups, to form stable, covalent siloxane (Si-O-Si) bonds. scbt.com This process effectively grafts the hydrophobic octyl group onto a surface or integrates it into a larger material matrix, thereby imparting tailored functionalities.

Detailed research findings indicate that its integration is pivotal in several areas of material science, including surface modification, composite materials, and the synthesis of hybrid organic-inorganic systems.

Surface Modification: this compound is widely employed for the surface modification of various inorganic substrates such as glass, metals, ceramics, and silica nanoparticles. chemimpex.com The process of silylation alters the surface chemistry, most notably rendering hydrophilic surfaces hydrophobic. chemimpex.com The long octyl chain orients away from the substrate, creating a low-energy, water-repellent surface. This is particularly valuable in applications requiring moisture resistance and durability, such as protective coatings and in the electronics industry. chemimpex.com A patent has also described the use of this compound for the hydrophobic surface modification of abrasive grains. google.com

Synthesis of Hybrid Materials: The compound serves as a precursor in sol-gel processes to create organically modified silica (ORMOSIL) gels and other hybrid materials. researchgate.net By participating in hydrolysis and co-condensation reactions with other alkoxysilanes, it allows for the incorporation of organic, hydrophobic character into an inorganic silica network. scbt.comresearchgate.net This enables the synthesis of materials with a unique combination of properties, such as the flexibility and processability of polymers and the durability of glass. A specific laboratory-scale synthesis demonstrates the production of this compound itself through the hydrosilylation of 1-octene (B94956), a reaction catalyzed by platinum single-atom catalysts on titanium dioxide supports, highlighting its role in advanced materials synthesis research. rsc.org

The table below summarizes the key applications and resulting properties from integrating this compound into various materials.

Table 1: Applications of this compound in Functional Materials

Functional Material Role of this compound Resulting Property
Surface-Modified Substrates (e.g., Glass, Metals, Abrasive Grains) Surface functionalization agent and coupling agent. chemimpex.comgoogle.com Hydrophobicity, moisture resistance, enhanced adhesion. chemimpex.com
Polymer Nanocomposites Surface modifier for inorganic fillers (e.g., silica nanoparticles). Improved filler dispersion, enhanced mechanical strength, increased thermal stability.
Advanced Coatings Additive and precursor for forming protective layers. Water repellency and improved durability.

| Organically Modified Gels (ORMOSILs) | Precursor in sol-gel synthesis to form hybrid networks. researchgate.net | Tailored properties combining organic and inorganic characteristics. researchgate.net |

The following table details a specific research finding on the synthesis of the compound for use in material science studies.

Table 2: Research Example - Catalytic Synthesis of this compound

Category Details
Reaction Type Hydrosilylation. rsc.org
Reactants 1-octene and Dimethoxymethylsilane (B7823244). rsc.org
Catalyst System Platinum-based single-atom catalysts (Pt-DPTZ SACs) on a Titanium Dioxide (TiO2) support. rsc.org
Reaction Conditions 70 °C in a toluene (B28343) solvent. rsc.org

| Product | this compound (via anti-Markovnikov addition). rsc.org |

Research in Sol Gel Chemistry and Processing Utilizing Dimethoxy Methyl Octylsilane

Control of Gelation and Network Formation in Dimethoxy(methyl)octylsilane-Derived Gels

The gelation time and the structure of the resulting network in sol-gel systems derived from this compound are strongly influenced by its molecular structure. The presence of the non-hydrolyzable methyl and octyl groups means that this precursor can only form a maximum of two siloxane bonds, acting as a network modifier. When co-polymerized with tetra-functional precursors like TEOS, it can control the cross-linking density of the gel.

The long octyl chain introduces significant steric hindrance, which can slow down the condensation rate. nih.gov This effect allows for better control over the gelation process, potentially leading to more homogeneous and defect-free gels. The steric bulk of the octyl group can also influence the arrangement of the polymer chains, affecting the final network structure.

The interplay between hydrolysis and condensation kinetics is crucial. Under acidic conditions, hydrolysis is generally faster than condensation, leading to weakly branched, polymer-like networks. nih.gov Conversely, under basic conditions, condensation is typically faster, resulting in more particulate or colloidal sols that form denser, more cross-linked gels. The choice of catalyst (acid or base) is therefore a key parameter in controlling the network formation.

Key Factors Influencing Gelation and Network Formation:

FactorInfluence on Gelation and Network Structure
pH Affects the relative rates of hydrolysis and condensation, influencing the network's morphology (polymeric vs. particulate).
Water/Silane (B1218182) Ratio A higher ratio generally leads to more complete hydrolysis and a more extensively cross-linked network.
Solvent The polarity and viscosity of the solvent can affect reaction rates and the solubility of the growing polymer chains.
Temperature Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation.
Concentration of Precursors Higher concentrations can lead to faster gelation and a denser network.

Fabrication of Films and Coatings via this compound Sol-Gel Routes

Sol-gel derived films and coatings are a significant application for organosilanes like this compound. These coatings can be applied to various substrates to impart properties such as hydrophobicity, corrosion resistance, and improved mechanical durability. nih.gov The presence of the non-polar methyl and, particularly, the long octyl chains makes this compound an excellent candidate for creating hydrophobic surfaces. gelest.com

The fabrication process typically involves depositing the sol onto a substrate using techniques like dip-coating, spin-coating, or spray-coating. After deposition, the film is subjected to a heat treatment to complete the condensation reactions and remove the solvent, resulting in a dense, stable coating.

The long octyl chains orient themselves at the film-air interface, creating a low-energy surface that repels water. This effect is a well-known strategy for producing superhydrophobic coatings. nih.gov The combination of the nanoscale roughness, which can be controlled by the sol-gel process parameters, and the low surface energy from the organic groups can lead to very high water contact angles.

Typical Steps in Fabricating Sol-Gel Coatings:

Sol Preparation: Hydrolysis and pre-condensation of this compound, often with other precursors.

Substrate Preparation: Cleaning and pre-treatment of the substrate to ensure good adhesion.

Deposition: Application of the sol onto the substrate.

Aging: Allowing the film to rest, during which further condensation and network stiffening can occur.

Drying and Curing: Heat treatment to remove residual solvent and organic by-products and to densify the film.

The final properties of the coating, such as thickness, roughness, and hydrophobicity, can be precisely controlled by adjusting the sol composition and the deposition parameters.

Synthesis of Hybrid Gels and Porous Materials Using this compound

This compound is a valuable precursor for the synthesis of hybrid organic-inorganic gels and porous materials. The incorporation of the organic methyl and octyl groups into the inorganic silica (B1680970) network results in materials with unique properties that are not achievable with purely inorganic precursors. mtak.hu

These hybrid materials can exhibit enhanced flexibility, lower density, and tailored surface chemistry. The long octyl chains can act as a template or porogen during the sol-gel process. As the network forms around these bulky groups, their eventual removal (if desired and possible through thermal treatment, though unlikely for covalently bonded groups) or their presence within the structure can create pores of specific sizes. The covalent attachment of the octyl group, however, more commonly results in a permanently modified, intrinsically porous material with a hydrophobic internal surface.

The synthesis of these materials often involves co-condensing this compound with a network-forming agent like TEOS. By varying the molar ratio of these precursors, the degree of organic modification and, consequently, the properties of the final material can be systematically tuned. For instance, increasing the proportion of this compound would lead to a more hydrophobic and less cross-linked material.

Potential Applications of Hybrid Gels and Porous Materials:

Chromatography: The hydrophobic nature of the octyl-modified silica can be utilized in reversed-phase chromatography.

Sensors: The porous structure and modified surface chemistry can be exploited for the selective adsorption of analytes.

Insulation: The introduction of porosity can lead to materials with low thermal conductivity.

Catalyst Supports: The high surface area and controlled pore structure make them suitable as supports for catalytic nanoparticles.

Influence of this compound on Sol-Gel Material Microstructure

The microstructure of a sol-gel material, including its porosity, particle size, and surface morphology, is significantly influenced by the choice of precursors. The use of this compound has a profound impact on the resulting microstructure.

The presence of the non-hydrolyzable methyl and octyl groups limits the degree of cross-linking, leading to a more open and less dense network structure compared to gels made from tetra-functional silanes alone. mtak.hu The steric hindrance from the bulky octyl group can also prevent the collapse of the porous structure during drying, which is a common issue in sol-gel processing. This can aid in the formation of materials with higher porosity and surface area.

Characterization techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are often used to visualize the microstructure of these materials. Nitrogen adsorption-desorption analysis can provide quantitative information about the surface area, pore volume, and pore size distribution.

Summary of Microstructural Effects:

Precursor CharacteristicInfluence on Microstructure
Bifunctionality (two methoxy (B1213986) groups) Limits cross-linking, leading to a more linear or less branched polymer network.
Methyl Group Contributes to hydrophobicity and can slightly increase steric hindrance.
Octyl Group Significant steric hindrance slows condensation, influences polymer chain packing, and promotes the formation of a more open, porous structure.
Co-condensation with TEOS Allows for tuning of the cross-link density and, therefore, the rigidity and porosity of the final material.

Research on Catalytic Applications and Processes Involving Dimethoxy Methyl Octylsilane

Dimethoxy(methyl)octylsilane as a Product in Noble Metal-Catalyzed Hydrosilylation

This compound is synthesized via the hydrosilylation reaction, a cornerstone process in organosilicon chemistry. This reaction involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond. In the case of this compound, the synthesis is achieved through the reaction of 1-octene (B94956) with dimethoxymethylsilane (B7823244).

The process is almost exclusively catalyzed by noble metal complexes, with platinum-based catalysts being the most effective and widely used in industrial applications. nbinno.com Prominent examples of these catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex), which are known for their high activity and efficiency. acs.orgprinceton.edu The reaction results in an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the alkene, yielding the linear n-octyl product, this compound. This regioselectivity is a key advantage of these catalytic systems. acs.org The hydrosilylation of alkenes is a critical technology in the silicones industry, used to manufacture a wide range of products, including surfactants, adhesives, and coatings. acs.orgprinceton.edu

Table 1: Synthesis of this compound via Hydrosilylation
Reactant 1Reactant 2Catalyst TypeProduct
1-OcteneDimethoxymethylsilaneNoble Metal Complex (e.g., Platinum-based)This compound

Investigation of Organosilane-Catalyst Interactions in this compound Synthesis

The mechanism of platinum-catalyzed hydrosilylation has been extensively studied to understand the interactions between the organosilane, the alkene, and the metal center. The most widely accepted model for this reaction is the Chalk-Harrod mechanism. nbinno.commdpi.com This mechanism provides a framework for understanding how the catalyst facilitates the formation of the crucial silicon-carbon bond in the synthesis of this compound.

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The hydrosilane (dimethoxymethylsilane) reacts with the low-valent platinum(0) catalyst, breaking the Si-H bond and forming a platinum(II) intermediate. mdpi.com

Olefin Coordination: The alkene (1-octene) coordinates to the platinum(II) complex.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is typically rate-determining and dictates the regioselectivity of the reaction, favoring the formation of the terminal, anti-Markovnikov product. acs.orgprinceton.edu

Reductive Elimination: The final product, this compound, is eliminated from the platinum center, regenerating the active platinum(0) catalyst, which can then enter another catalytic cycle. mdpi.com

While the Chalk-Harrod mechanism is a robust model, the reaction can be accompanied by side reactions such as the isomerization of the alkene. princeton.edumdpi.com The formation of platinum colloids or nanoparticles from catalyst decomposition can also influence the reaction pathway and efficiency. mdpi.com Understanding these intricate catalyst-substrate interactions is vital for optimizing reaction conditions to maximize the yield and purity of this compound.

Table 2: Key Stages of the Chalk-Harrod Mechanism for this compound Synthesis
StageDescriptionIntermediates
1. Oxidative AdditionDimethoxymethylsilane adds to the Pt(0) center.Pt(II)-hydrido-silyl complex
2. Olefin Coordination1-Octene binds to the platinum complex.Pt(II)-hydrido-silyl-olefin complex
3. Migratory Insertion1-Octene inserts into the Pt-H bond, forming a Pt-alkyl bond.Pt(II)-alkyl-silyl complex
4. Reductive EliminationThe C-Si bond is formed, releasing the product and regenerating the Pt(0) catalyst.This compound + Pt(0)

Exploration of this compound Derivatives in Heterogeneous and Homogeneous Catalysis

While this compound is primarily an end-product, its structural motifs are foundational for creating derivatives used in catalysis, particularly in the development of supported catalysts. The principle involves using the alkoxysilane functionality to anchor molecules to a solid support, a process known as immobilization. researchgate.netrsc.org This technique combines the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). rsc.org

Derivatives of this compound, or more broadly, long-chain alkylalkoxysilanes, serve as crucial surface modifying agents for inorganic supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). The methoxy (B1213986) groups (-OCH₃) can be hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups. These silanols readily condense with the surface hydroxyl groups of the support, forming stable covalent bonds and grafting the organosilane molecule onto the surface. acs.org

This functionalization can be used in several catalytic contexts:

Heterogeneous Catalysis: By tethering octyl groups to a catalyst support, a hydrophobic surface layer is created. This can alter the microenvironment around the active catalytic sites, potentially enhancing reaction rates or selectivity for reactions involving non-polar reagents in polar solvents.

Immobilization of Homogeneous Catalysts: Organosilanes are fundamental in creating linkers to immobilize soluble organometallic catalysts. researchgate.netnsf.gov A derivative, for instance, an octylsilane (B1236092) with a terminal functional group capable of binding to a metal complex, can be first attached to a silica support. The homogeneous catalyst is then anchored to this functionalized tether. This approach prevents the valuable catalyst from being lost in the product stream and allows for its reuse. rsc.org

The use of these silane (B1218182) derivatives is a versatile strategy for designing advanced, hybrid catalytic systems for a wide range of chemical syntheses. researchgate.net

Table 3: Role of Alkylalkoxysilane Derivatives in Catalysis
Application AreaFunction of Silane DerivativeResulting Catalyst TypeAdvantage
Heterogeneous CatalysisSurface modification of supports (e.g., creating a hydrophobic environment).Functionalized heterogeneous catalystEnhanced selectivity and performance.
Homogeneous Catalyst ImmobilizationActs as a covalent linker or tether between a solid support and a molecular catalyst.Hybrid heterogeneous/homogeneous catalystCatalyst recyclability and simplified product purification. rsc.org

Environmental and Sustainability Research Aspects of Dimethoxy Methyl Octylsilane

Environmental Fate and Hydrolytic Stability of Dimethoxy(methyl)octylsilane and Its Hydrolysis Products

When released into the environment, the fate of this compound is primarily governed by its reaction with water. The methoxy (B1213986) groups (Si-OCH₃) are susceptible to hydrolysis. russoindustrial.ruscienceopen.com This process involves the cleavage of the silicon-oxygen bond in the presence of water, leading to the formation of more reactive silanol (B1196071) groups (Si-OH) and releasing methanol (B129727) as a byproduct. gantrade.com

The initial hydrolysis products are methyloctylsilanediol and methanol. The silanol compounds are generally unstable and readily undergo condensation reactions with each other, forming stable siloxane bonds (Si-O-Si). This results in the creation of larger oligomeric and polymeric structures, effectively transforming the original monomer into a silicone-like material. russoindustrial.rugesamp.orgresearchgate.net The long octyl chain remains bonded to the silicon atom, imparting hydrophobic (water-repellent) characteristics to the resulting polysiloxane.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. scienceopen.com Generally, the reaction is faster under acidic or basic conditions compared to neutral pH. researchgate.net The stability of alkoxysilanes in aqueous solutions is inversely related to the steric bulk of the alkyl groups; however, after the initial hydrolysis step, steric effects become less significant. tandfonline.com

Table 1: Hydrolysis Reaction of this compound

Reactant Product(s) Environmental Significance
This compound + Water Methyloctylsilanediol + Methanol Initial breakdown step in aqueous environments.
Methyloctylsilanediol Oligomers/Polymers of methyloctylsiloxane + Water Formation of stable, hydrophobic silicone structures.

Sustainable Synthesis and Application of this compound

Green Chemistry Principles in this compound Production

The traditional industrial synthesis for many organosilanes, known as the Müller-Rochow direct process, often involves the reaction of methyl chloride with silicon. This process, while effective, generates undesirable chlorinated byproducts. mdpi.com Modern research focuses on developing chlorine-free, greener routes that are more atom-economical and generate less waste. mdpi.comrsc.org

Key green chemistry principles applicable to this compound production include:

Waste Prevention : Shifting from chlorosilane-based routes to direct synthesis methods using alcohols (like methanol) minimizes the formation of corrosive byproducts such as hydrogen chloride (HCl). mdpi.com

Atom Economy : Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. Alkene hydrosilylation, an addition reaction, is an example of a highly atom-economical method for creating Si-C bonds. acs.org

Use of Catalysis : Employing highly selective catalysts, such as those based on earth-abundant metals like cobalt, can enable efficient reactions under milder conditions (e.g., room temperature), reducing energy consumption. acs.orgnih.gov

Use of Renewable Feedstocks : While the silicon backbone comes from silica (B1680970), the organic functional groups can potentially be derived from renewable sources.

Designing for Degradation : The compound is designed to hydrolyze in the presence of water, leading to degradation products (polysiloxanes and ultimately silica) that are considered to have a low environmental impact. gesamp.org

Table 2: Application of Green Chemistry Principles to Silane (B1218182) Synthesis

Green Chemistry Principle Traditional Method (e.g., Müller-Rochow) Greener Alternative
Prevention of Waste Produces chlorinated byproducts and HCl. mdpi.com Direct synthesis with alcohols; mechanochemical synthesis to reduce byproducts. mdpi.comrsc.org
Atom Economy Can have lower atom economy due to byproduct formation. Hydrosilylation reactions are highly atom-economical. acs.org
Less Hazardous Synthesis Uses hazardous reagents like methyl chloride. Employs less hazardous materials like alcohols and alkenes. mdpi.comnih.gov

| Catalysis | Often requires high temperatures. | Modern catalysts (e.g., cobalt-based) allow for mild reaction conditions. acs.orgnih.gov |

Solvent Selection and Reduction of Environmental Footprint in this compound Processes

The choice of solvent is critical in reducing the environmental impact of chemical manufacturing. acs.org Sustainable synthesis routes for alkoxysilanes increasingly favor the use of green solvents or solvent-free conditions. nih.gov Alcohols, for example, can serve as both a reactant and a solvent, reducing the need for additional auxiliary substances. acs.org In some cases, mechanochemical methods can be employed which proceed without any solvent at all. rsc.org

Raw Material Extraction : The primary raw material, silicon, is derived from silica (sand), which is an abundant natural resource. siliconedx.comrawsource.com

Energy Consumption : The conversion of silica to metallurgical-grade silicon is an energy-intensive process, typically carried out in an electric arc furnace at very high temperatures. rawsource.comresearchgate.net The carbon footprint of this step is highly dependent on the source of electricity; using renewable energy can significantly lower the impact. researchgate.net The carbon footprint for producing metallic silicon can range from 4.7 to 16 kg of CO₂ equivalent per kg of silicon. researchgate.net

Synthesis Process : The chemical synthesis steps contribute to the footprint through energy use, solvent use, and waste generation. Adopting the greener synthesis routes discussed previously helps to minimize this contribution.

End-of-Life : While silicone materials are not biodegradable, their durability reduces the frequency of replacement and disposal. greenmatch.co.uk Recycling infrastructure for silicones is limited, so end-of-life products are often incinerated for energy recovery or landfilled. siliconedx.comgreenmatch.co.uk

Table 3: Environmental Footprint Considerations in this compound Lifecycle

Lifecycle Stage Key Environmental Impact Mitigation Strategy
Raw Materials Abundant silica source. siliconedx.com Low direct impact.
Silicon Production High energy consumption and associated carbon emissions. rawsource.comresearchgate.net Use of renewable energy sources for silicon manufacturing. researchgate.net
Chemical Synthesis Solvent use, byproduct generation, energy for reactions. mdpi.com Green synthesis routes (chlorine-free, catalysis), use of green solvents or solvent-free methods. rsc.orgnih.gov
Use Phase Potential for release into the environment. Applications like durable coatings reduce material consumption over time. rawsource.com

| End-of-Life | Limited recycling infrastructure; persistence in landfills. greenmatch.co.uk | Development of improved recycling technologies for silicone materials. siliconedx.com |

Research on Water Treatment Applications Involving this compound

The molecular structure of this compound, featuring a long hydrocarbon (octyl) chain, makes it and its hydrolysis/condensation products highly hydrophobic (water-repellent). researchgate.netchemimpex.com This property is the basis for its primary application in research related to water treatment: the creation of durable, low-surface-energy coatings. mdpi.comacs.org

When applied to a surface, the methoxy groups hydrolyze and condense, forming a stable, cross-linked polysiloxane film that is covalently bonded to hydroxyl groups on the substrate. russoindustrial.runih.gov The outward-facing octyl groups create a non-polar, water-repellent surface.

In the context of water treatment, this functionality is being researched for several applications:

Anti-Fouling Coatings : Surfaces in contact with water, such as filtration membranes or pipes, are prone to biofouling, where microorganisms accumulate and impede performance. Hydrophobic coatings can reduce the initial attachment of foulants, making surfaces easier to clean and maintaining efficiency. acs.orgnih.gov

Self-Cleaning Surfaces : The "lotus effect," where water droplets roll off a surface and pick up dirt particles, can be mimicked with superhydrophobic coatings. mdpi.com This can reduce the need for chemical cleaning agents in various applications.

Water-Repellent Textiles and Materials : Creating water-repellent finishes for textiles and building materials is a major application for similar octylsilanes. mdpi.commade-in-china.comnih.gov This technology, which provides a fluorine-free alternative to per- and poly-fluoroalkyl substances (PFAS), can be applied to materials used in water-related contexts, such as protective clothing or construction materials exposed to the elements. mdpi.comnih.gov

Oil-Water Separation : Hydrophobic and oleophilic (oil-attracting) surfaces can be used to selectively separate oil from water, a critical process in treating industrial wastewater and cleaning up oil spills.

Research has shown that coatings derived from octylsilanes can provide high water contact angles (often exceeding 130°) and are durable, maintaining their water-repellency even after repeated washing cycles. researchgate.netmdpi.com This combination of performance and durability makes this compound and related compounds promising materials for advancing water treatment technologies.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Methanol
Methyloctylsilanediol
Silicon Dioxide
Hydrogen Chloride
Methyl Chloride

Broader Academic Perspectives and Future Research Directions for Dimethoxy Methyl Octylsilane

Emerging Research Trends in Organosilane Chemistry Relevant to Dimethoxy(methyl)octylsilane

The field of organosilane chemistry is continually evolving, with several emerging trends holding significant relevance for the future research and application of this compound. A primary driver of innovation is the development of more efficient and sustainable synthesis routes for organosilanes. Traditional synthesis methods often involve multi-step processes with harsh reagents. Current research is exploring greener alternatives, such as direct synthesis from elemental silicon and alcohols, which could lead to more cost-effective and environmentally friendly production of this compound.

Another significant trend is the increasing focus on creating multifunctional materials. While this compound is well-known for imparting hydrophobicity, researchers are now looking to incorporate additional functionalities into a single molecule. This could involve the synthesis of novel organosilanes that combine the hydrophobic characteristics of the octyl group with other reactive moieties, enabling the creation of surfaces that are not only water-repellent but also self-healing, anti-fouling, or possess specific catalytic activities.

Furthermore, there is a growing interest in the precise control over the self-assembly of organosilane monolayers on various substrates. Advanced characterization techniques are being employed to understand the molecular-level organization of silane (B1218182) films, which is crucial for optimizing their performance in applications such as microelectronics and sensor technology. For this compound, this translates to research aimed at creating highly ordered and defect-free hydrophobic layers with enhanced durability and stability.

The table below summarizes key emerging research trends in organosilane chemistry and their potential impact on this compound.

Emerging Research TrendDescriptionRelevance to this compound
Green Synthesis Routes Development of environmentally friendly and cost-effective synthesis methods.Could lead to more sustainable industrial production and wider availability.
Multifunctional Materials Incorporation of multiple functionalities into a single organosilane molecule.Potential for developing advanced coatings with combined hydrophobic and other desirable properties.
Controlled Self-Assembly Precise control over the formation and structure of organosilane monolayers.Enables the fabrication of highly ordered and durable hydrophobic surfaces for advanced applications.
Bio-inspired Materials Mimicking natural surfaces with unique wetting properties.Could inspire the design of novel superhydrophobic surfaces using this compound.

Interdisciplinary Research Opportunities for this compound in Advanced Functional Materials

The unique properties of this compound make it a versatile building block for the creation of advanced functional materials, opening up numerous interdisciplinary research opportunities. Its ability to form robust, hydrophobic monolayers on a variety of substrates is of particular interest in materials science, chemistry, and engineering.

In the realm of biomaterials , this compound can be utilized to modify the surfaces of medical implants and devices. By creating a hydrophobic barrier, it can potentially reduce protein adsorption and biofilm formation, thereby improving biocompatibility and reducing the risk of infection. This research area requires collaboration between materials scientists and biomedical researchers to evaluate the in-vitro and in-vivo performance of these modified surfaces.

The field of microfluidics and lab-on-a-chip devices presents another exciting avenue for interdisciplinary research. The precise control of fluid flow is critical in these devices, and the hydrophobic surfaces created by this compound can be used to define flow paths and prevent non-specific binding of analytes. This application necessitates a synergistic effort between chemists, who can tailor the surface properties, and engineers, who design and fabricate the microfluidic systems.

Furthermore, in the development of advanced textiles and coatings , this compound can be integrated into fabric treatments to create water-repellent and self-cleaning textiles. This involves research at the intersection of textile engineering and polymer chemistry to optimize the application process and ensure the durability of the hydrophobic finish.

The following table outlines potential interdisciplinary research areas for this compound.

Interdisciplinary FieldResearch OpportunityKey Collaborating Disciplines
Biomaterials Surface modification of medical implants to enhance biocompatibility and reduce biofouling.Materials Science, Biomedical Engineering, Microbiology
Microfluidics Creation of hydrophobic channels and surfaces for precise fluid control in lab-on-a-chip devices.Chemistry, Mechanical Engineering, Analytical Chemistry
Advanced Textiles Development of durable, water-repellent, and self-cleaning fabric finishes.Textile Engineering, Polymer Chemistry, Materials Science
Electronics Fabrication of moisture-resistant coatings for electronic components to improve reliability.Electrical Engineering, Materials Chemistry, Surface Science

Challenges and Advancements in this compound Research for Industrial and Academic Applications

Despite its potential, the widespread application of this compound faces several challenges that are being actively addressed by both industrial and academic researchers. A significant hurdle is the cost-effective and scalable synthesis of high-purity this compound. While laboratory-scale synthesis is well-established, transitioning to large-scale industrial production while maintaining high purity and minimizing by-products remains a challenge. Recent advancements in catalysis and process optimization are showing promise in overcoming this obstacle.

Another challenge lies in achieving long-term stability and durability of the hydrophobic coatings derived from this compound, especially in harsh environments. Factors such as UV radiation, chemical exposure, and mechanical abrasion can degrade the silane layer over time. Research is focused on developing more robust formulations, potentially by incorporating cross-linking agents or creating hybrid organic-inorganic coatings that enhance the resilience of the hydrophobic surface.

In academic research, a key challenge is the detailed characterization of the interface between the this compound monolayer and the substrate. Understanding the precise nature of the chemical bonds and the molecular arrangement at this interface is crucial for optimizing the performance of the functionalized material. Advanced surface-sensitive techniques, such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS), are being employed to gain deeper insights into these interfacial phenomena.

The table below summarizes the key challenges and recent advancements in this compound research.

ChallengeDescriptionRecent Advancements
Scalable Synthesis Cost-effective and high-purity production on an industrial scale.Development of new catalysts and optimized reaction conditions for improved yield and purity.
Coating Durability Maintaining hydrophobicity under harsh environmental conditions.Formulation of hybrid coatings and use of cross-linking agents to enhance stability.
Interfacial Characterization Detailed understanding of the silane-substrate interface.Application of advanced surface analysis techniques for molecular-level insights.
Controlled Deposition Achieving uniform and defect-free monolayers on complex geometries.Exploration of advanced deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Development of Novel Applications for this compound-Derived Systems

Beyond its established use as a hydrophobizing agent, ongoing research is focused on developing novel applications for systems derived from this compound. The versatility of its chemical structure allows for the creation of new materials with tailored properties for a range of advanced applications.

One promising area is the development of stimuli-responsive surfaces . By incorporating other functional groups alongside the octyl and methyl groups, it may be possible to create surfaces that can switch between hydrophobic and hydrophilic states in response to external stimuli such as light, temperature, or pH. Such materials could have applications in smart windows, controlled drug release systems, and microfluidic valves.

Another novel application lies in the field of anti-icing coatings . The hydrophobic nature of this compound-treated surfaces can delay the formation of ice and reduce its adhesion strength, making it easier to remove. Research is focused on optimizing the surface texture and chemistry to create passive anti-icing surfaces for applications in aviation, power lines, and infrastructure.

Furthermore, this compound can serve as a precursor for the synthesis of novel hybrid polymers and nanocomposites . By reacting it with other monomers or incorporating it into polymer matrices, materials with enhanced mechanical, thermal, and barrier properties can be developed. For example, its incorporation into elastomers could improve their resistance to oils and solvents.

The table below highlights some of the novel applications being explored for this compound-derived systems.

Novel Application AreaDescriptionPotential Impact
Stimuli-Responsive Surfaces Surfaces that can change their wetting properties in response to external triggers.Enabling technologies for smart devices, controlled release, and microfluidics.
Anti-Icing Coatings Surfaces that resist ice formation and reduce ice adhesion.Improved safety and efficiency in aviation, energy, and transportation sectors.
Hybrid Polymers New polymeric materials with tailored properties incorporating this compound.Enhanced performance of elastomers, adhesives, and coatings.
Functionalized Nanoparticles Surface modification of nanoparticles to improve their dispersibility and functionality in composites.Development of advanced nanocomposites with superior mechanical and barrier properties.

Q & A

Q. What are the recommended synthetic routes for Dimethoxy(methyl)octylsilane, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or hydrosilylation. Key steps include:

  • Substitution reactions : Use alkyl halides (e.g., octyl bromide) with dimethoxy(methyl)silane in polar aprotic solvents (e.g., THF) under inert atmospheres. Catalysts like Cu(OAc)₂ improve efficiency (yields ~70–85%) .
  • Hydrosilylation : React octene with dimethoxy(methyl)silane in the presence of Pt or Rh catalysts. Temperature control (60–80°C) minimizes side reactions .

Q. Critical Parameters :

ParameterEffect on YieldOptimal Range
SolventHigher polarity increases substitution rateTHF, DMSO
CatalystCu(OAc)₂ enhances cross-coupling efficiency5–10 mol%
TemperatureExcess heat promotes decomposition25–80°C

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • GC-MS : Detects volatile intermediates and purity (>95% for silane derivatives) .
  • NMR Spectroscopy : ¹H and ²⁹Si NMR confirm structural integrity (e.g., δ 0.5–1.5 ppm for Si-CH₃, δ 3.5–4.0 ppm for methoxy groups) .
  • FT-IR : Identifies Si-O-C (~1100 cm⁻¹) and Si-CH₃ (~1250 cm⁻¹) bonds .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The octyl chain introduces steric hindrance, slowing nucleophilic attacks on silicon. Electronic effects from methoxy groups enhance electrophilicity at Si, favoring reactions with electron-rich substrates. For example:

  • Copper-catalyzed transfer hydrogenation : Use DTBM-SEGPHOS ligand to mitigate steric effects, achieving >80% yield in ketone reductions .
  • Controlled hydrolysis : Adjust water content (<5%) to prevent premature silanol formation, critical for surface functionalization .

Q. Data Contradiction :

  • Contradiction : Varying yields (50–90%) in hydrosilylation reported in literature.
  • Resolution : Trace moisture deactivates catalysts; rigorous drying of solvents/reactants improves reproducibility .

Q. What strategies resolve contradictory data on the stability of this compound under ambient conditions?

Methodological Answer: Conflicting stability reports arise from impurities (e.g., residual acids) and storage conditions. Best practices include:

  • Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation .
  • Storage : Argon atmosphere and desiccants (e.g., molecular sieves) extend shelf life (>6 months) .

Q. Comparative Stability Data :

ConditionDegradation RateSource
Ambient (25°C, humid)50% loss in 7 days
Dry argon, 4°C<10% loss in 6 months

Q. How does this compound compare to analogous silanes in surface modification applications?

Methodological Answer: Compared to shorter-chain analogs (e.g., Dimethoxy(methyl)silane), the octyl group enhances hydrophobicity and reduces surface energy. Key differences:

PropertyThis compoundDimethoxy(methyl)silane
Contact Angle110° ± 2° (water)85° ± 3° (water)
Thermal StabilityDecomposes at 200°CDecomposes at 150°C

Q. Applications :

  • Hydrophobic coatings : Octyl chain improves durability in humid environments .
  • Adhesion promotion : Forms stable siloxane bonds with oxides (e.g., SiO₂, TiO₂) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (irritant) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers .

Q. First-Aid :

ExposureAction
SkinWash with soap/water; consult physician if rash develops
InhalationMove to fresh air; monitor for respiratory distress

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.